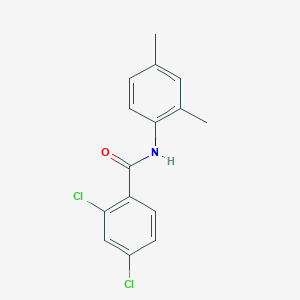
2,4-dichloro-N-(2,4-dimethylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-(2,4-dimethylphenyl)benzamide, commonly known as dicamba, is a synthetic auxin herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced by Monsanto in 1967 and is now one of the most commonly used herbicides in the world. Dicamba is known for its ability to control weeds that have become resistant to other herbicides, making it an important tool for farmers.
作用机制
Dicamba works by disrupting the normal growth and development of plants. It mimics the action of the natural plant hormone auxin, causing abnormal growth patterns in susceptible plants. This results in stunted growth, leaf curling, and eventually, plant death.
Biochemical and Physiological Effects
Dicamba has been shown to have a range of biochemical and physiological effects on plants. It interferes with the normal functioning of plant cells, causing changes in gene expression and protein synthesis. It also affects the production of certain plant hormones, leading to changes in growth and development.
实验室实验的优点和局限性
Dicamba is a valuable tool for researchers studying plant growth and development. Its ability to mimic the action of natural plant hormones makes it a useful tool for studying the effects of hormones on plant growth. However, its herbicidal properties can also be a limitation, as it can affect the growth and development of non-target plants in lab experiments.
未来方向
There are several areas of research that could benefit from further study of dicamba. One area of interest is the development of dicamba-resistant crops, which would allow farmers to use dicamba more selectively without harming non-target plants. Another area of interest is the study of dicamba's effects on soil health and microbial communities. Finally, there is a need for further research into the long-term effects of dicamba use on the environment and human health.
合成方法
Dicamba can be synthesized through several methods, but the most common one involves the reaction of 3,5-dichloroaniline with 2,4-dimethylbenzoic acid in the presence of thionyl chloride. The resulting product is then treated with ammonia to yield dicamba.
科学研究应用
Dicamba has been extensively studied for its herbicidal properties and its effects on non-target plants. It has been found to be effective against a wide range of broadleaf weeds, including those that have become resistant to other herbicides. Dicamba is commonly used in combination with other herbicides to provide a broader spectrum of weed control.
属性
产品名称 |
2,4-dichloro-N-(2,4-dimethylphenyl)benzamide |
|---|---|
分子式 |
C15H13Cl2NO |
分子量 |
294.2 g/mol |
IUPAC 名称 |
2,4-dichloro-N-(2,4-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO/c1-9-3-6-14(10(2)7-9)18-15(19)12-5-4-11(16)8-13(12)17/h3-8H,1-2H3,(H,18,19) |
InChI 键 |
HOAAFQOXTJKOTK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)

![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)





![Ethyl 2-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270668.png)


